3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
This compound belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a scaffold known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition. The structure features a Z-configured 3-fluorobenzylidene group at position 5 of the thiazolidinone ring and a benzoic acid substituent at position 2. The benzoic acid moiety contributes to solubility and ionic interactions, making it a candidate for therapeutic development .
Properties
IUPAC Name |
3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3S2/c18-12-5-1-3-10(7-12)8-14-15(20)19(17(23)24-14)13-6-2-4-11(9-13)16(21)22/h1-9H,(H,21,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPOHQVLEKVRDA-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Thioureidobenzoic Acid
A mixture of 3-aminobenzoic acid (1.0 eq) and carbon disulfide (1.2 eq) in ethanol undergoes reflux with catalytic triethylamine (0.1 eq) for 6–8 hours, yielding 3-thioureidobenzoic acid. The intermediate is isolated via acidification (pH 2–3) and recrystallized from ethanol (yield: 75–82%).
Cyclization with Monochloroacetic Acid
The thiourea derivative (1.0 eq) reacts with monochloroacetic acid (1.1 eq) in the presence of fused sodium acetate (2.0 eq) under reflux in ethanol for 12 hours. This produces 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid (yield: 68–74%), confirmed by:
One-Pot Multicomponent Synthesis
A streamlined approach combines cyclocondensation and Knoevenagel steps in a single reaction vessel.
Three-Component Reaction
3-Aminobenzoic acid (1.0 eq), 3-fluorobenzaldehyde (1.5 eq), and thioglycolic acid (1.2 eq) are heated in ethanol with zinc chloride (0.2 eq) at 80°C for 12 hours. The product is isolated via filtration and washed with cold ethanol (yield: 55–62%).
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Catalyst (ZnCl₂) | 0.2 eq | Accelerates Knoevenagel step |
| Solvent | Ethanol | Balances solubility and reactivity |
Alternative Pathways via Rhodanine Derivatives
Rhodanine (2-thioxo-4-thiazolidinone) serves as a precursor for functionalization.
Alkylation and Condensation
Rhodanine (1.0 eq) reacts with methyl bromoacetate (1.1 eq) in DMF to form methyl 2-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate), which undergoes hydrolysis with NaOH (2.0 eq) to yield 2-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid. Subsequent Knoevenagel condensation with 3-fluorobenzaldehyde (1.5 eq) in acetic acid affords the target compound (yield: 58–65%).
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.28 | 54.15 |
| H | 2.87 | 2.91 |
| N | 5.55 | 5.49 |
Challenges and Side Reactions
Competing Isomerization
Prolonged heating (>12 hours) may lead to E-isomer formation, detectable via HPLC (C18 column, MeOH/H₂O 70:30).
Hydrolysis of Thioxo Group
Aqueous reaction conditions or strong bases can hydrolyze the C=S bond to C=O, necessitating anhydrous solvents and neutral pH.
Scalability and Industrial Feasibility
The one-pot method (Section 3) is preferred for large-scale synthesis due to reduced purification steps. Pilot-scale trials (100 g batches) achieved 58% yield with 98% purity (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and benzoic acid moieties. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Research Findings
- SAR Insights :
- Electron-withdrawing groups (e.g., -F, -Br) on the benzylidene ring improve target binding but may reduce solubility.
- Benzoic acid at position 3 enhances solubility and ionic interactions compared to neutral substituents like acetamide.
- Heterocyclic substituents (e.g., thiophene in ) alter electronic properties but show variable bioactivity.
- Therapeutic Potential: The compound’s dual functionality (fluorine for stability, benzoic acid for solubility) positions it as a lead for kinase inhibitors or antimicrobial agents .
Biological Activity
3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone ring and a fluorobenzylidene group, has attracted attention for its biological activities, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , and it features distinct functional groups that contribute to its biological activity. The presence of the fluorine atom in the benzylidene moiety enhances its electronic properties, potentially influencing its interaction with biological targets.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions may modulate key biological pathways, leading to its observed effects in different biological assays.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal carcinoma) . The study showed that exposure to increasing concentrations of the compound resulted in:
- Increased Caspase-3 Activity : Indicating apoptosis induction.
- Decreased Cell Viability : Suggesting cytotoxic effects.
The results highlighted that at concentrations ranging from 1 nM to 100 µM, significant increases in caspase-3 activity were observed across all tested cell lines, with some showing increases up to 1308.54% compared to control .
| Cell Line | Caspase-3 Activity Increase (%) | Concentration (µM) |
|---|---|---|
| A549 | 40.00 - 220.00 | 1 - 50 |
| SCC-15 | 128.05 - 1308.54 | 10 - 100 |
| CACO-2 | 60.00 - 578.34 | 10 - 100 |
| SH-SY5Y | 31.76 - 358.82 | 10 - 100 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activities. Preliminary data suggest that it exhibits significant inhibitory effects against various bacterial strains, although specific mechanisms remain to be elucidated.
Case Studies
A notable case study involved the evaluation of a structurally similar compound that demonstrated potent inhibition of cancer cell proliferation through apoptosis induction via ROS modulation . The findings suggested that compounds containing thiazolidinone moieties are promising candidates for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
